molecular formula C31H28FNO4 B2805673 [1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone CAS No. 680603-55-8

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone

Cat. No. B2805673
M. Wt: 497.566
InChI Key: KKJNZSHZTPDMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone is a useful research compound. Its molecular formula is C31H28FNO4 and its molecular weight is 497.566. The purity is usually 95%.
BenchChem offers high-quality [1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors Development

Research has demonstrated the utility of certain compounds in developing chemosensors for detecting various analytes, including metal ions and neutral molecules. While the compound isn't directly mentioned, its structural similarities with reported chemosensors suggest potential applications in detecting and quantifying environmental or biological analytes through fluorescence mechanisms (Roy, 2021).

Advanced Oxidation Processes

Studies on advanced oxidation processes (AOPs) highlight the degradation pathways of pollutants, indicating how similar compounds can serve as probes or catalysts in environmental remediation. The intricate mechanisms and by-products of these processes underscore the compound's relevance in enhancing the efficiency and selectivity of pollutant degradation (Qutob et al., 2022).

Neurodegenerative Disease Models

Research into the mechanisms of neurodegeneration, particularly Parkinson's disease, employs complex I inhibitors to mimic disease conditions and study potential interventions. The compound's structural features may offer insights into the development of novel therapeutic strategies by acting on mitochondria or influencing downstream signaling pathways involved in neurodegeneration (Kotake & Ohta, 2003).

Antioxidant Studies

The examination of various synthetic and natural antioxidants has expanded to include novel compounds with potential to mitigate oxidative stress, a key factor in many chronic diseases and aging. The chemical structure of the compound suggests possible antioxidant properties, warranting further investigation into its efficacy and mechanism of action in biological systems (de Koning, 2002).

Enzymatic Remediation of Organic Pollutants

Enzymatic approaches to remediate organic pollutants highlight the role of specific compounds in enhancing the substrate range and efficiency of enzymatic degradation. The compound's potential as an adjunct or primary agent in such processes could be significant, especially in addressing recalcitrant pollutants in industrial wastewater (Husain & Husain, 2007).

properties

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28FNO4/c1-35-29-18-24-16-17-33(31(34)23-10-8-22(9-11-23)21-6-4-3-5-7-21)28(27(24)19-30(29)36-2)20-37-26-14-12-25(32)13-15-26/h3-15,18-19,28H,16-17,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJNZSHZTPDMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)COC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

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